2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C33H29N5O3S and its molecular weight is 575.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 575.19911098 g/mol and the complexity rating of the compound is 1120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
One study outlines the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as potential anticancer and anti-5-lipoxygenase agents. This research is critical in understanding the therapeutic potential of such compounds, excluding their specific drug use and dosage information (Rahmouni et al., 2016).
Structural Modifications and Conformational Features
Another study focuses on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines. It provides insights into their conformational features, highlighting how different substituents affect the molecular interactions and packing features of these compounds (Nagarajaiah & Begum, 2014).
Antimicrobial and Anticancer Activities
Research into the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives evaluates their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing a basis for further exploration of their therapeutic potential (Hassan et al., 2014).
Utility in Heterocyclic Synthesis
The utility of certain compounds in heterocyclic synthesis is explored through the creation of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This study demonstrates the versatility of these compounds in generating diverse heterocyclic structures, which could have various applications in medicinal chemistry and drug development (Rahmouni et al., 2014).
Properties
IUPAC Name |
(2E)-2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N5O3S/c1-20-27(22(3)38(36-20)25-13-9-6-10-14-25)19-28-32(40)37-30(23-15-17-26(41-4)18-16-23)29(21(2)34-33(37)42-28)31(39)35-24-11-7-5-8-12-24/h5-19,30H,1-4H3,(H,35,39)/b28-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNYHOOOFRHLFY-TURZUDJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3C)C4=CC=CC=C4)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3C)C4=CC=CC=C4)C)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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